molecular formula C20H19N3O4 B2949009 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione CAS No. 339096-70-7

2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione

Cat. No.: B2949009
CAS No.: 339096-70-7
M. Wt: 365.389
InChI Key: WVHKMOSYQFOBSJ-UHFFFAOYSA-N
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Description

. This compound is a derivative of isoindole-1,3-dione and contains a phenylpiperazine moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole-1,3-dione with 4-phenylpiperazine under specific conditions. The reaction can be carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would also include purification steps to ensure the final product is of high purity and free from impurities.

Chemical Reactions Analysis

Types of Reactions

2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure.

  • Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:

  • Chemistry: : The compound is used in the synthesis of other chemical entities and as a building block in organic synthesis.

  • Biology: : It is studied for its biological activity, particularly its potential as an anticancer agent.

  • Medicine: : CPI-613 is being investigated for its therapeutic potential in treating various types of cancer.

  • Industry: : The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione exerts its effects involves its interaction with molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors and enzymes, leading to the modulation of cellular processes. The exact molecular targets and pathways involved are still under investigation, but the compound is believed to affect mitochondrial function and induce apoptosis in cancer cells.

Comparison with Similar Compounds

2-[2-oxo-2-(4-phenylpiperazino)ethoxy]-1H-isoindole-1,3(2H)-dione is unique due to its specific structure and biological activity. Similar compounds include other isoindole-1,3-dione derivatives and phenylpiperazine derivatives. These compounds may have similar mechanisms of action but differ in their chemical structure and potency.

List of Similar Compounds

  • Isoindole-1,3-dione derivatives

  • Phenylpiperazine derivatives

  • Other anticancer agents with similar functional groups

Properties

IUPAC Name

2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-18(22-12-10-21(11-13-22)15-6-2-1-3-7-15)14-27-23-19(25)16-8-4-5-9-17(16)20(23)26/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHKMOSYQFOBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CON3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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